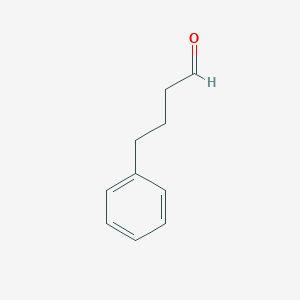

4-Phenylbutanal

概要

説明

4-Phenylbutanal, also known as 4-Phenylbutyraldehyde, is an organic compound with the molecular formula C10H12O. It consists of a butanal chain with a phenyl group attached to the fourth carbon atom. This compound is a colorless to pale yellow liquid with a characteristic aldehyde odor. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances .

準備方法

Synthetic Routes and Reaction Conditions

4-Phenylbutanal can be synthesized through several methods. One common method involves the hydroformylation of styrene using a rhodium catalyst. The reaction proceeds as follows:

C6H5CH=CH2+CO+H2→C6H5CH2CH2CH2CHO

In this reaction, styrene reacts with carbon monoxide and hydrogen gas in the presence of a rhodium catalyst to form this compound .

Industrial Production Methods

For industrial-scale production, this compound is often prepared using a reverse synthesis method. This involves the use of manganese chloride and lithium chloride as co-catalysts to increase the reaction temperature from -78°C to -20°C, thereby reducing refrigeration costs. This method is advantageous for large-scale production as it can be carried out in ordinary low-temperature tanks .

化学反応の分析

Types of Reactions

4-Phenylbutanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 4-Phenylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 4-Phenylbutanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed

Oxidation: 4-Phenylbutanoic acid.

Reduction: 4-Phenylbutanol.

Substitution: Various substituted phenylbutanal derivatives depending on the nucleophile used.

科学的研究の応用

Biological Applications

1. Antimicrobial Activity

Research has demonstrated that 4-Phenylbutanal exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various fungal and bacterial strains, including Aspergillus niger and Staphylococcus aureus. Additionally, it displays antiviral activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

2. Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties by inducing apoptosis (programmed cell death) in cancer cells while sparing healthy cells. However, further investigation is needed to fully understand its potential as an anticancer agent .

3. Neuroprotective Effects

Recent research indicates that this compound may protect nerve cells from oxidative stress and inflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. These findings are promising but require more research to confirm the effectiveness of the compound in treating or preventing such disorders .

4. Anti-inflammatory and Antioxidant Properties

The compound also exhibits anti-inflammatory and antioxidant effects. Its structural similarity to other biologically active compounds suggests potential neuroprotective effects, although these properties need further elucidation .

Applications in Fragrance Chemistry

This compound is utilized in the fragrance industry due to its pleasant aroma profile. It contributes to the scent formulations of various perfumes and personal care products. Its unique structure allows it to interact with olfactory receptors effectively, enhancing the overall fragrance experience .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a significant reduction in microbial growth at varying concentrations, suggesting its potential as a natural preservative in food and cosmetic products.

Case Study 2: Neuroprotective Mechanisms

In another investigation, researchers explored the neuroprotective mechanisms of this compound using cellular models of oxidative stress. The findings revealed that the compound significantly reduced markers of oxidative damage and inflammation, supporting its potential therapeutic use in neurodegenerative diseases.

作用機序

The mechanism of action of 4-Phenylbutanal involves its interaction with various molecular targets and pathways. In biological systems, it can act as an aldehyde donor, participating in redox reactions and forming Schiff bases with amines. These interactions can modulate enzyme activity and cellular signaling pathways, contributing to its therapeutic effects in neurological disorders .

類似化合物との比較

Similar Compounds

4-Phenylbutanoic acid: The oxidized form of 4-Phenylbutanal.

4-Phenylbutanol: The reduced form of this compound.

Benzaldehyde: A simpler aromatic aldehyde with a similar structure but lacking the butyl chain.

Uniqueness

This compound is unique due to its specific structure, which combines an aromatic ring with a butanal chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to modulate enzyme activity and cellular signaling pathways also distinguishes it from simpler aldehydes like benzaldehyde .

生物活性

4-Phenylbutanal (PBA), an organic compound with the molecular formula C₁₀H₁₂O, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the compound's antifungal, antibacterial, antiviral, anticancer, and neuroprotective properties, supported by various studies and case analyses.

This compound is classified as an aldehyde, characterized by a butanal group attached to a phenyl ring. It appears as a clear liquid and is soluble in organic solvents, reflecting its hydrophobic nature. Its systematic name is this compound, and it is recognized by the CAS number 18328-11-5.

Antimicrobial Activity

Research indicates that this compound exhibits notable antifungal , antibacterial , and antiviral properties:

- Antifungal Activity : PBA has demonstrated effectiveness against various fungal strains, including Aspergillus niger. Studies have shown that it can inhibit fungal growth effectively.

- Antibacterial Activity : The compound has been reported to inhibit the growth of several bacterial strains, notably Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria indicate that PBA could serve as a potential antibacterial agent .

- Antiviral Activity : PBA has shown activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its mechanism appears to involve interference with viral replication processes.

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties . Research indicates that PBA can induce apoptosis in cancer cells while sparing healthy cells. This selective action is crucial for developing effective cancer therapies. For instance, a study highlighted that PBA treatment led to significant apoptosis in human cancer cell lines with minimal effects on normal cells.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound reveal its potential in combating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PBA has been shown to protect nerve cells from oxidative stress and inflammation, both of which are implicated in neurodegeneration. This protective effect is attributed to its antioxidant properties, which help mitigate cellular damage caused by reactive oxygen species (ROS).

Summary of Biological Activities

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antifungal | Inhibition of fungal growth | Effective against Aspergillus niger |

| Antibacterial | Inhibition of bacterial growth | Effective against Staphylococcus aureus and E. coli |

| Antiviral | Interference with viral replication | Active against HSV and HIV |

| Anticancer | Induction of apoptosis | Selectively induces cell death in cancer cells |

| Neuroprotective | Protection from oxidative stress | Mitigates damage in neurodegenerative conditions |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of PBA demonstrated significant inhibition against both gram-positive and gram-negative bacteria. The results indicated that PBA could serve as a lead compound for developing new antimicrobial agents .

- Cancer Cell Apoptosis : In vitro studies showed that treatment with this compound resulted in increased markers of apoptosis in various cancer cell lines. The study suggests further exploration into its potential as an adjunct therapy for cancer treatment.

- Neuroprotection in Animal Models : Animal studies have indicated that PBA administration can reduce markers of oxidative stress in models of neurodegeneration, suggesting its utility in therapeutic strategies for diseases like Alzheimer's.

特性

IUPAC Name |

4-phenylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFRGTVSKOPUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171404 | |

| Record name | 4-Phenylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18328-11-5 | |

| Record name | 4-Phenylbutanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018328115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4-phenylbutanal influence its reactivity in photochemical reactions?

A1: this compound exhibits interesting photochemical behavior due to the presence of both a carbonyl group and a γ-hydrogen atom. Upon UV irradiation, the excited triplet state of the carbonyl group can abstract the γ-hydrogen, leading to the formation of a biradical intermediate. This intermediate can then undergo various reactions, such as cyclization to form cyclobutanones or fragmentation to yield alkenes and aldehydes. [, ] For example, irradiation of this compound can lead to the formation of 2-hydroxy-2-phenylcyclobutanone through intramolecular hydrogen abstraction and subsequent cyclization. [] The rate of this hydrogen abstraction is influenced by the substituents on the phenyl ring and the length of the alkyl chain. [] Furthermore, the photochemical reactions of this compound derivatives containing a cycloalkenyl group at the α-position are influenced by reaction conditions. Under neutral conditions, intramolecular hydrogen abstraction and Norrish type I fission occur, while acidic conditions favor reduction and cyclization reactions. []

Q2: Can this compound be used to synthesize chiral molecules? If so, what are the applications?

A2: Yes, this compound serves as a valuable starting material in the asymmetric synthesis of various chiral compounds. One example is its use in preparing chiral porphyrin imine manganese complexes. [] These complexes act as catalysts in the asymmetric epoxidation of styrene derivatives, yielding chiral epoxides with high enantiomeric excess (ee). [] The chiral environment provided by the porphyrin imine ligand, derived from (S)-3-benzyl-2-methyl-4-phenylbutanal, plays a crucial role in achieving high enantioselectivity. [] Chiral epoxides are essential building blocks in synthesizing various pharmaceuticals and biologically active compounds.

Q3: How can this compound be used in the development of HIV-1 protease inhibitors?

A3: this compound plays a crucial role in synthesizing novel, potent, diol-based HIV-1 protease inhibitors. [] The key step involves an intermolecular pinacol homocoupling of (2S)-2-benzyloxymethyl-4-phenylbutanal, a derivative of this compound. [] This reaction produces a series of carba analogue inhibitors with varying stereochemistry at the diol center. These inhibitors demonstrate potent inhibition of HIV-1 protease and exhibit excellent antiviral activity in cell-based assays, even in the presence of human serum. [] The study highlights the structure-activity relationship of these inhibitors, particularly the impact of stereochemistry on their potency and efficacy. []

Q4: Can this compound be used to probe the stereoselectivity of enzymes?

A4: Yes, this compound and its derivatives are valuable probes for investigating the stereoselectivity of enzymes, particularly serine proteases like subtilisin Carlsberg (SC) and α-chymotrypsin (CT). [] By evaluating the inhibitory activity of chiral aldehyde analogs, researchers can gain insights into the enzyme's ability to discriminate between different stereoisomers. For instance, studies using (R)- and (S)-4-phenylpentanal revealed that both SC and CT exhibited preferential binding to the R-enantiomer. [] This information sheds light on the enzyme's active site topology and its ability to recognize specific stereochemical features of its substrates.

Q5: What unique reactivity of this compound is observed in reactions with nucleophiles under specific conditions?

A5: Interestingly, this compound displays unexpected reactivity in the presence of a silyl ketene acetal and an imidodiphosphorimidate (IDPi) catalyst. [] Instead of the expected reaction at the aldehyde, the nucleophile preferentially attacks the ketone functionality. [] This unusual selectivity is attributed to the formation of a highly reactive cyclic oxocarbenium ion intermediate, influenced by the steric bulk of the IDPi catalyst. [] This reaction provides a novel route to access tetrahydrofurans, particularly highly substituted derivatives, which are challenging to synthesize using traditional methods. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。